Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate
Overview
Description
Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate can be synthesized through several methods. One common approach involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. This method typically involves the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride . Another method includes the hydroboration of alkenes using pyridine borane complexes, which can selectively afford the desired trifluoroborate salts .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often employs continuous-flow chemistry to improve the efficiency and scalability of the synthesis process. This method allows for the large-scale preparation of these compounds with improved yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: It can be reduced to form boranes or other reduced boron species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong Lewis acids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, making the compound highly versatile in synthetic applications .
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate involves its ability to act as a nucleophilic partner in cross-coupling reactions. In the Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions include the palladium catalyst and the boron-containing intermediates formed during the reaction .
Comparison with Similar Compounds
Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate is unique among organotrifluoroborates due to its specific structure and reactivity. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity and selectivity profiles.
Potassium methyltrifluoroborate: Another commonly used organotrifluoroborate with distinct reactivity patterns.
Potassium vinyltrifluoroborate: Known for its use in the synthesis of vinyl-containing compounds.
The uniqueness of this compound lies in its ability to form stable intermediates and its versatility in various synthetic applications, making it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
potassium;3-ethoxyprop-1-en-2-yl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3O.K/c1-3-10-4-5(2)6(7,8)9;/h2-4H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGOHRUYLDKTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)COCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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